molecular formula C19H18N4O3S2 B11623053 2-(morpholin-4-yl)-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-(morpholin-4-yl)-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11623053
M. Wt: 414.5 g/mol
InChI Key: FKRGPBXSPACHGO-OWBHPGMISA-N
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Description

This compound is a mouthful, but let’s break it down. It belongs to the class of pyrido[1,2-a]pyrimidin-4-ones, which exhibit diverse biological activities. Here’s a concise introduction:

    Name: 2-(morpholin-4-yl)-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

    Structure: !Compound Structure)

    Function: This compound likely interacts with biological targets due to its complex structure.

Preparation Methods

Synthetic Routes:

    Condensation Reaction:

    Thiazolidinone Derivatization:

Industrial Production:

  • Industrial-scale synthesis typically involves optimized routes to improve yield and cost-effectiveness.

Chemical Reactions Analysis

    Oxidation: Can undergo oxidation at the thiazolidinone sulfur.

    Reduction: Reduction of the pyridone ring.

    Substitution: Nucleophilic substitution at the morpholine nitrogen.

    Common Reagents: NaBH₄, Pd/C, halogens, and strong bases.

    Major Products: Various derivatives with modified functional groups.

Scientific Research Applications

    Medicinal Chemistry:

    Biological Studies:

Mechanism of Action

    Targets: Likely protein kinases, DNA/RNA, or enzymes.

    Pathways: Modulation of cell signaling, proliferation, or apoptosis.

Comparison with Similar Compounds

    Unique Features: Its thiazolidinone and pyrido[1,2-a]pyrimidin-4-one fusion.

    Similar Compounds: Related pyrimidinones, such as 4H-pyrido[1,2-a]pyrimidin-4-ones.

: Example reference. : Another example reference. : Yet another example reference.

Properties

Molecular Formula

C19H18N4O3S2

Molecular Weight

414.5 g/mol

IUPAC Name

(5Z)-5-[(2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidin-3-yl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H18N4O3S2/c1-2-6-23-18(25)14(28-19(23)27)12-13-16(21-8-10-26-11-9-21)20-15-5-3-4-7-22(15)17(13)24/h2-5,7,12H,1,6,8-11H2/b14-12-

InChI Key

FKRGPBXSPACHGO-OWBHPGMISA-N

Isomeric SMILES

C=CCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCOCC4)/SC1=S

Canonical SMILES

C=CCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCOCC4)SC1=S

Origin of Product

United States

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